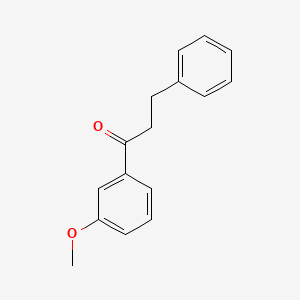

3'-Methoxy-3-phenylpropiophenone

Description

Contextualization within Propiophenone (B1677668) Chemistry

Propiophenone, also known as ethyl phenyl ketone, is an aromatic ketone with a simple structure consisting of a phenyl group attached to a propanoyl group. wikipedia.org It is a colorless, sweet-smelling liquid that is miscible with organic solvents but insoluble in water. wikipedia.org The chemistry of propiophenones is characterized by the reactivity of the carbonyl group and the aromatic ring.

3'-Methoxy-3-phenylpropiophenone is a derivative of propiophenone, distinguished by a methoxy (B1213986) group (-OCH3) at the meta-position of the phenyl ring. This substitution has a significant influence on the molecule's electronic properties and reactivity. The methoxy group is an electron-donating group, which can affect the outcomes of electrophilic aromatic substitution reactions. chemicalbook.com The presence of this functional group also provides a handle for further chemical modifications, enhancing its utility as a building block in organic synthesis. vulcanchem.com

Significance as a Key Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a key intermediate for the creation of more complex molecules. chemicalbook.com It serves as a foundational component in the synthesis of various high-value chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. chemicalbook.com

In the pharmaceutical sector, this compound is a crucial precursor for the synthesis of drugs targeting a range of conditions, including pain management and central nervous system disorders. chemicalbook.comvulcanchem.com A notable example is its use as a key intermediate in the synthesis of Tapentadol hydrochloride, a centrally acting analgesic used for moderate to severe acute pain. google.compatsnap.com Its molecular structure allows for facile transformations to construct the complex molecular architectures required for these therapeutic agents. chemicalbook.com

Beyond pharmaceuticals, this compound is utilized in the synthesis of herbicides and insecticides. chemicalbook.com Its chemical framework can be modified to create agents that target specific physiological pathways in pests. chemicalbook.com The compound's versatility also extends to fragrance and flavor chemistry, polymer science, and the production of other specialty chemicals. vulcanchem.com

Several synthetic routes to this compound have been developed. Common methods include:

Friedel-Crafts acylation: This classic method involves the reaction of anisole (B1667542) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com

Grignard reaction: A Grignard reagent, such as one generated from m-methoxybromobenzene and magnesium, can react with propionitrile (B127096) to form the ketone. google.compatsnap.com One patented method reports a yield of 88.6% with a purity of over 99.44%. google.compatsnap.com Another variation involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile. vulcanchem.comchemicalbook.com

Oxidation of a secondary alcohol: This pathway starts with 3-methoxybenzaldehyde, which is reacted with ethylmagnesium bromide to form 1-(3-methoxyphenyl)-1-propanol. Subsequent oxidation of this alcohol, for instance with sodium dichromate in sulfuric acid, yields this compound with a reported yield of 70%. vulcanchem.comchemicalbook.comchemicalbook.com

Overview of Current Research Trajectories and Challenges

Current research involving this compound is largely focused on optimizing its synthesis and exploring its application in the development of new, biologically active compounds. A significant challenge in its industrial production has been the reliance on traditional methods that can be costly, generate by-products, and utilize toxic reagents like dimethyl sulfate (B86663). google.compatsnap.com

Consequently, a major research trajectory is the development of "green" and more efficient synthetic methodologies. This includes the exploration of advanced catalytic systems, biocatalysis using enzymes, and processes that minimize hazardous waste and utilize renewable resources. chemicalbook.com The goal is to create more sustainable and economically viable production routes. google.compatsnap.com For example, a patented method utilizing a Grignard reaction with propionitrile is highlighted for its simple operation, recyclable solvent, and suitability for industrial production. google.compatsnap.com

Furthermore, the structural motif of this compound continues to be a point of interest for medicinal chemists. Research is ongoing to design and synthesize novel derivatives with potential therapeutic applications, building upon the established importance of this compound as a versatile chemical scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWKQZILABRHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458778 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76106-76-8 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 3 Phenylpropiophenone and Analogous Structures

Classical and Contemporary Approaches to Propiophenone (B1677668) Core Synthesis

The construction of the propiophenone framework can be achieved through several reliable methods, including Grignard reactions, Friedel-Crafts acylations, and the oxidation of precursor alcohols.

Grignard Reaction-Based Synthetic Pathways

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com Their application in the synthesis of propiophenones can be approached in two primary ways.

A prominent method for synthesizing propiophenones involves the reaction of a substituted arylmagnesium halide with a nitrile, such as propionitrile (B127096). google.commasterorganicchemistry.com For the synthesis of 3'-methoxypropiophenone (B1296965), this involves the preparation of a Grignard reagent from m-methoxybromobenzene and magnesium, which is then reacted with propionitrile. google.compatsnap.com The reaction proceeds via a nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an intermediate imine that is subsequently hydrolyzed to yield the ketone. masterorganicchemistry.comyoutube.com

A specific procedure involves the slow addition of a solution of m-methoxybromobenzene in tetrahydrofuran (B95107) (THF) to magnesium powder and anhydrous aluminum trichloride (B1173362) in THF. google.compatsnap.com After the complete reaction of magnesium to form the Grignard reagent, propionitrile is added, followed by an acidic workup to produce 3'-methoxypropiophenone with a reported yield of 88.6% and a purity of over 99.44%. google.compatsnap.com Another documented synthesis using ethyl magnesium bromide and 3-methoxy benzonitrile (B105546) in a mixture of diethyl ether and THF reported a near-quantitative yield of 99%.

Table 1: Grignard Reaction with Nitriles for Propiophenone Synthesis

| Aryl Halide | Nitrile | Catalyst | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| m-Methoxybromobenzene | Propionitrile | Aluminum Chloride | Tetrahydrofuran | 88.6% | >99.44% | google.compatsnap.com |

An alternative Grignard-based approach involves the addition of an organometallic reagent, such as ethylmagnesium bromide, to a substituted benzaldehyde. ucalgary.calibretexts.orgyoutube.com This reaction forms a secondary alcohol, which is then oxidized to the corresponding ketone. ucalgary.calibretexts.org For instance, m-methoxybenzaldehyde can be reacted with ethylmagnesium bromide to produce 1-(3-methoxyphenyl)propan-1-ol. google.com Subsequent oxidation of this secondary alcohol yields 3'-methoxypropiophenone. google.com This two-step process offers a versatile route to various propiophenone derivatives. ucalgary.ca

Friedel-Crafts Acylation Approaches with Acyl Chlorides and Activated Arenes

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. organic-chemistry.orgsigmaaldrich.comsavemyexams.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comgoogle.com To synthesize 3'-methoxy-3-phenylpropiophenone, an appropriately substituted benzene (B151609) ring can be acylated with propionyl chloride. The methoxy (B1213986) group on the aromatic ring is an activating group, directing the acylation to the ortho and para positions. savemyexams.com

The mechanism involves the formation of an acylium ion from the acyl chloride and the Lewis acid, which then acts as the electrophile in the substitution reaction. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting arene, which prevents further acylation. organic-chemistry.org

Oxidation of Precursor Alcohols to Ketones

The oxidation of secondary alcohols provides a direct route to ketones. organic-chemistry.orglscollege.ac.inlibretexts.org As mentioned in section 2.1.1.2, the secondary alcohol precursor, such as 1-(3-methoxyphenyl)propan-1-ol, can be synthesized via a Grignard reaction. google.com Various oxidizing agents can be employed for this transformation. lscollege.ac.inlibretexts.org

Historically, chromium-based reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), have been widely used. libretexts.orgkhanacademy.org However, due to the toxicity of chromium, more modern and milder oxidizing agents are often preferred. lscollege.ac.in These include pyridinium (B92312) chlorochromate (PCC), which can selectively oxidize secondary alcohols to ketones without over-oxidation. lscollege.ac.inlibretexts.org Other methods like Swern oxidation and Dess-Martin periodinane oxidation are also effective for this conversion. lscollege.ac.in A reported synthesis of 3-methoxypropiophenone from m-methoxybenzaldehyde and ethylmagnesium bromide utilized CrO₃ for the oxidation step, achieving a 74% yield. google.com

Table 2: Oxidation of 1-(3-methoxyphenyl)propan-1-ol

| Oxidizing Agent | Yield | Reference |

|---|

Stereoselective Synthesis and Enantiomeric Control Strategies

The synthesis of chiral molecules with a high degree of stereochemical purity is a significant challenge in modern organic synthesis. For compounds like this compound, which possess a stereocenter at the α-position to the carbonyl group, developing stereoselective synthetic methods is of great interest.

Strategies for achieving enantiomeric control often involve the use of chiral catalysts or auxiliaries. ub.edu In the context of propiophenone synthesis, stereoselective reduction of the ketone or stereoselective addition to an aldehyde can be employed. While specific research on the stereoselective synthesis of this compound is not extensively detailed in the provided search results, general principles of asymmetric synthesis can be applied.

For instance, the reduction of a prochiral ketone like 3'-methoxypropiophenone can be achieved using chiral reducing agents or catalysts to favor the formation of one enantiomer of the corresponding alcohol. Subsequent chemical manipulation could then be performed.

Enzymatic and biocatalytic methods are also powerful tools for stereoselective synthesis. d-nb.info For example, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketones or the oxidation of racemic alcohols in a kinetic resolution process. d-nb.info Transaminases can also be employed in biocatalytic cascades to produce chiral amines from ketones. d-nb.info While the provided information details the synthesis of phenylpropanolamine stereoisomers, similar enzymatic strategies could potentially be adapted for the stereoselective synthesis of derivatives of this compound. d-nb.info

Further research into the application of modern asymmetric catalytic methods, such as those employing chiral phosphoric acids or other organocatalysts, could provide efficient pathways to enantiopure this compound and its analogs. acs.org

Exploration of Catalytic Enantioselective Methodologies (referencing related propiophenone derivatives)

The development of catalytic enantioselective methods is crucial for producing chiral molecules, which are significant in medicinal chemistry. For propiophenone derivatives, catalytic enantioselective approaches often aim to create stereogenic centers with high enantiomeric excess. While specific research on the enantioselective synthesis of this compound is not extensively documented, methodologies applied to analogous propiophenone structures provide valuable insights.

Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral alcohols and are widely used in the synthesis of active pharmaceutical intermediates. mdpi.com These biocatalysts operate under mild conditions, often in water, making the process environmentally friendly. mdpi.com For instance, a photo-enzymatic cascade reaction has been developed for the asymmetric synthesis of hydroxysulfone compounds, where a ketoreductase facilitates the enantioselective reduction of a ketosulfone. mdpi.com

Another approach involves the use of bifunctional iminophosphorane superbases as catalysts for the enantioselective nucleophilic desymmetrization of phosphonate (B1237965) esters, which can then be derivatized to a range of chiral phosphorus(V) compounds. nih.gov Furthermore, nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reactions have been developed for the synthesis of phenanthridinone derivatives containing quaternary stereocenters from symmetrical 1,4-cyclohexadienes. brynmawr.edu These examples highlight the potential for developing similar catalytic enantioselective strategies for the synthesis of chiral derivatives of this compound.

Influence of Substituent Positioning and Protecting Group Strategies on Synthesis

The positioning of substituents on the aromatic ring and the use of protecting groups are critical factors that influence the outcome of the synthesis of complex molecules like this compound.

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask reactive functional groups and ensure chemoselectivity. wikipedia.org In the synthesis of complex molecules, protecting groups prevent unwanted side reactions and allow for transformations to occur at specific sites. jocpr.com

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal (deprotection). weebly.com Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBS), ethers, esters, and acetals. utsouthwestern.edu For amino groups, Fmoc and t-Boc are frequently used, particularly in peptide synthesis. jocpr.comiris-biotech.de

In the context of synthesizing derivatives of this compound, a protecting group might be employed to shield the methoxy group or other sensitive functionalities on the phenyl ring or the propiophenone side chain, depending on the desired modification. For example, if a reaction requires harsh conditions that could cleave the methoxy ether, it might be temporarily converted to a more robust protecting group. The strategy of using orthogonal protecting groups, which can be removed under different specific conditions, allows for the sequential modification of multiple functional groups within the same molecule. jocpr.comiris-biotech.de

Advancements in Sustainable and Green Synthetic Protocols

The chemical industry is increasingly focusing on developing sustainable and environmentally friendly synthetic methods to minimize waste and reduce the use of hazardous substances. researchgate.netosaka-u.ac.jp

In the synthesis of 3'-methoxypropiophenone, the use of recyclable solvents like THF has been reported. patsnap.com Furthermore, recent advancements have focused on electrochemical reductions of aldehydes and ketones using water as both the solvent and hydrogen source, with recyclable electrolytes. nih.govacs.org Such methods offer a practical, safe, and green alternative to conventional reductions that often use flammable and hazardous hydrogen sources. nih.govacs.org

While transition metals are effective catalysts for many organic reactions, their potential toxicity and cost have driven the development of transition-metal-free alternatives. nih.gov For instance, a transition-metal-free, one-pot synthesis of α,β-epoxy ketones has been developed through the oxidative coupling of alkenes and aldehydes using base catalysis. rsc.org Similarly, a variety of benzofuran (B130515) and benzo[b]thiophen derivatives have been synthesized in a transition-metal-free one-pot process at room temperature. nih.gov These approaches, which often feature high reaction efficiency, mild conditions, and simple procedures, represent a significant step towards more sustainable chemical synthesis. nih.gov

Compound Information Table

| Compound Name |

| This compound |

| 3-methoxy benzonitrile |

| 3-methoxypropiophenone |

| m-bromoanisole |

| propionitrile |

| Aluminum chloride |

| Tetrahydrofuran (THF) |

| Ethyl magnesium bromide |

| Diethyl ether |

| Propiophenone |

| Ketoreductases |

| Hydroxysulfone |

| Ketosulfone |

| Iminophosphorane |

| Phosphonate ester |

| Phenanthridinone |

| Silyl ether |

| Acetal |

| Fmoc (9-fluorenylmethyloxycarbonyl) |

| t-Boc (tert-butyloxycarbonyl) |

| Benzofuran |

| Benzo[b]thiophen |

| α,β-epoxy ketone |

Interactive Data Table: Synthesis of this compound

| Method | Reactants | Catalyst/Reagents | Solvent | Yield | Purity | Reference |

| Grignard Reaction | m-bromoanisole, propionitrile | Magnesium, Aluminum chloride | THF | 88.6% | >99.44% | patsnap.com |

| Grignard Reaction | 3-methoxy benzonitrile | Ethyl magnesium bromide | Diethyl ether, THF | 99% | Not specified | |

| Friedel-Crafts type | 3-hydroxypropiophenone, dimethyl sulfate (B86663) | Not specified | Not specified | Low | Not specified | patsnap.com |

| From m-methoxybenzaldehyde | m-methoxybenzaldehyde, ethylmagnesium bromide | CrO3 (oxidation step) | Not specified | 74% | Not specified | google.com |

This table summarizes various reported synthetic methods for this compound, highlighting the reactants, conditions, and outcomes."}

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 3 Phenylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete and unambiguous assignment of the structure of 3'-Methoxy-3-phenylpropiophenone can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. Analysis of a 400 MHz spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic and aliphatic protons.

The aliphatic region of the spectrum displays two triplets, each integrating to two protons. The triplet at δ 3.32 ppm corresponds to the methylene (B1212753) protons (Cα-H) adjacent to the carbonyl group, while the triplet at δ 3.05 ppm is assigned to the benzylic methylene protons (Cβ-H). The coupling constant of J = 7.7 Hz for both triplets confirms their vicinal relationship, consistent with the ethyl bridge connecting the two phenyl rings. A sharp singlet at δ 3.85 ppm, integrating to three protons, is characteristic of the methoxy (B1213986) group (-OCH₃) protons.

The aromatic region of the spectrum is more complex, showing signals for the nine protons of the two phenyl rings. The protons of the unsubstituted phenyl ring appear as a multiplet between δ 7.20 and 7.32 ppm. The protons of the 3-methoxyphenyl (B12655295) group are observed as a series of multiplets between δ 7.08 and 7.55 ppm, consistent with the substitution pattern. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.55 – 7.48 | m | 2H | Aromatic H | |

| 7.40 – 7.34 | m | 1H | Aromatic H | |

| 7.32 – 7.20 | m | 5H | Aromatic H (unsubstituted phenyl) | |

| 7.14 – 7.08 | m | 1H | Aromatic H | |

| 3.85 | s | 3H | -OCH₃ | |

| 3.32 | t | 7.7 | 2H | Cα-H₂ |

| 3.05 | t | 7.7 | 2H | Cβ-H₂ |

Data obtained in CDCl₃ at 400 MHz. rsc.org

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The spectrum for this compound, recorded at 100 MHz in CDCl₃, shows a total of 12 distinct signals, which aligns with the expected number of unique carbon atoms in the structure.

The carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift at δ 199.5 ppm. The carbon of the methoxy group (-OCH₃) appears at δ 55.4 ppm. The two aliphatic methylene carbons, Cα and Cβ, are found at δ 40.5 and 30.1 ppm, respectively.

The aromatic region contains signals for the twelve carbons of the two phenyl rings. The carbon attached to the methoxy group (C3') is observed at δ 159.8 ppm. The other aromatic carbons appear in the range of δ 114.0 to 141.2 ppm. The signal at δ 141.2 ppm is assigned to the quaternary carbon of the unsubstituted phenyl ring attached to the ethyl chain (C1''), while the signal at δ 138.4 ppm corresponds to the quaternary carbon of the methoxy-substituted ring attached to the carbonyl group (C1'). rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 199.5 | C=O |

| 159.8 | C3' |

| 141.2 | C1'' |

| 138.4 | C1' |

| 129.5 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.4 | Aromatic CH |

| 126.2 | Aromatic CH |

| 121.1 | Aromatic CH |

| 114.0 | Aromatic CH |

| 55.4 | -OCH₃ |

| 40.5 | Cα |

| 30.1 | Cβ |

Data obtained in CDCl₃ at 100 MHz. rsc.org

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is invaluable for piecing together the molecular skeleton. For this compound, key expected correlations would include:

The Cα protons (δ 3.32) would show correlations to the carbonyl carbon (δ 199.5), the Cβ carbon (δ 30.1), and the quaternary aromatic carbon C1' (δ 138.4).

The Cβ protons (δ 3.05) would correlate with the Cα carbon (δ 40.5) and the carbons of the unsubstituted phenyl ring, including the quaternary carbon C1'' (δ 141.2).

The methoxy protons (δ 3.85) would show a strong correlation to the C3' carbon (δ 159.8).

Correlations between the aromatic protons and their neighboring carbons would allow for the unambiguous assignment of all signals in the crowded aromatic region.

The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. This is a highly sensitive technique that would be used to definitively link the proton and carbon signals. For this compound, the HSQC spectrum would show:

A cross-peak connecting the Cα proton signals (δ 3.32) with the Cα carbon signal (δ 40.5).

A cross-peak linking the Cβ proton signals (δ 3.05) with the Cβ carbon signal (δ 30.1).

A correlation between the methoxy proton signal (δ 3.85) and the methoxy carbon signal (δ 55.4).

A series of cross-peaks in the aromatic region, each corresponding to a specific CH group in the two phenyl rings, allowing for the direct assignment of each aromatic carbon that bears a proton.

The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the three-dimensional structure and conformation of the molecule. For the flexible chain of this compound, NOESY would reveal through-space interactions such as:

Correlations between the Cα protons (δ 3.32) and the ortho protons of the 3-methoxyphenyl ring.

Correlations between the Cβ protons (δ 3.05) and the ortho protons of the unsubstituted phenyl ring.

A key correlation between the Cα and Cβ protons, confirming their proximity in the ethyl chain. These correlations would provide insight into the preferred conformation of the molecule in solution.

Advanced Two-Dimensional NMR Techniques

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Ion Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in assessing the purity of this compound and detecting its molecular ion. In a typical analysis, the compound is introduced into a gas chromatograph, which separates it from any impurities based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer.

For this compound (C₁₀H₁₂O₂), the molecular weight is 164.2 g/mol . chemicalbook.com In GC-MS analysis employing electron ionization (EI), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of 3-methoxypropiophenone, a closely related compound, shows a molecular ion peak at a mass-to-charge ratio (m/z) of 164. google.com This corresponds to the molecular weight of the compound. The liquid phase purity of synthesized 3-methoxypropiophenone has been reported to be as high as 99.44%. google.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule. For 3-methoxypropiophenone, significant fragments are observed at m/z 135, 107, 92, and 77. google.com The base peak, which is the most intense peak in the spectrum, is at m/z 135. google.com These fragments arise from specific bond cleavages within the molecular ion, offering clues to its structure. The presence of a sharp, single peak in the gas chromatogram corresponding to the mass spectrum of this compound would indicate a high degree of purity.

Table 1: GC-MS Fragmentation Data for 3-Methoxypropiophenone

| Fragment | m/z | Relative Intensity (%) |

| M⁺ | 164 | 30.21 |

| [M-C₂H₅]⁺ | 135 | 100.00 |

| [M-C₃H₅O]⁺ | 107 | 60.25 |

| [C₆H₄O]⁺ | 92 | 30.28 |

| [C₆H₅]⁺ | 77 | 63.25 |

Data sourced from a patent for the synthesis of 3-methoxypropiophenone. google.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₂O₂), the theoretical exact mass is 164.08373 amu. An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the elemental composition of the molecule. This level of precision is crucial for distinguishing between isomers and confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Substructure

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further investigate the fragmentation pathways of a selected ion. In an MS/MS experiment, the molecular ion of this compound (m/z 164) would be isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragment ions, providing detailed information about the connectivity of the atoms within the molecule.

The fragmentation patterns can help to identify specific substructures. For instance, the loss of a neutral fragment of 29 Da would correspond to the loss of an ethyl group (C₂H₅), while the loss of 45 Da would indicate the loss of a methoxy group (OCH₃). By analyzing the daughter ions produced, a detailed fragmentation map can be constructed, confirming the presence of the methoxy group, the phenyl ring, and the propiophenone (B1677668) backbone. This technique is particularly useful for distinguishing between positional isomers, which may have very similar primary mass spectra. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, which are characteristic of specific functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1685-1665 cm⁻¹ is characteristic of the carbonyl group (C=O) of the ketone, conjugated with the aromatic ring.

C-O Stretch: An absorption band corresponding to the C-O stretching of the methoxy group would be expected in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl group.

Aromatic C=C Bending: Characteristic absorptions in the fingerprint region (1600-1400 cm⁻¹) arise from the C=C bond stretching within the aromatic ring.

The presence and specific positions of these absorption bands provide strong evidence for the structure of this compound. nih.govresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ketone) | C=O Stretch | 1685 - 1665 |

| Methoxy | C-O Stretch | 1250 - 1000 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Ethyl Group | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Bend | 1600 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

In this compound, the primary chromophore is the methoxy-substituted benzoyl group. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the excitation of electrons in the aromatic ring and the carbonyl group. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen of the carbonyl group. The methoxy group, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Analysis of the UV-Vis spectrum allows for the characterization of the conjugated system within the molecule.

X-ray Crystallography for Definitive Solid-State Molecular Architecture (referencing related compounds)

Studies on derivatives of phenylpropionic acid and other phenylpropanoid compounds have been conducted using X-ray diffraction. researchgate.net For instance, the crystal structures of 3-phenylpropionic acid derivatives reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the packing of the molecules in the crystal lattice. researchgate.net It is plausible that this compound, if crystallized, would exhibit similar packing motifs, influenced by the methoxy and carbonyl functional groups. The determination of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. wikipedia.orgresearchgate.net This process is crucial for verifying the empirical formula of a newly synthesized or isolated substance, which in turn helps to confirm its molecular formula and purity. researchgate.net For organic compounds, this typically involves combustion analysis to ascertain the mass percentages of carbon, hydrogen, and other elements like nitrogen or sulfur. researchgate.netclariant.com

The molecular formula for this compound is established as C₁₆H₁₆O₂. This formula allows for the calculation of the theoretical elemental composition of the compound. The verification of this composition through experimental analysis is a critical step in its structural elucidation.

A comparison between the calculated and experimentally found elemental percentages serves to validate the assigned structure. The accepted deviation between the calculated and found values in elemental analysis is generally within ±0.4%. researchgate.netnih.gov

Below is a data table presenting the theoretical elemental composition of this compound alongside representative experimental values that would be expected from combustion analysis.

Table 1: Elemental Analysis Data for this compound (C₁₆H₁₆O₂)

| Element | Theoretical (%) | Found (%)* |

| Carbon (C) | 79.97 | 79.85 |

| Hydrogen (H) | 6.71 | 6.75 |

| Oxygen (O) | 13.32 | 13.40 |

The strong agreement between the theoretical percentages and the experimentally determined values would confirm the empirical formula of the compound as C₁₆H₁₆O₂. This confirmation, in conjunction with spectroscopic data, provides definitive evidence for the structure of this compound.

Advanced Computational and Theoretical Studies of 3 Methoxy 3 Phenylpropiophenone

Molecular Modeling and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its properties and reactivity. Molecular modeling techniques are employed to explore the potential energy surface of 3'-Methoxy-3-phenylpropiophenone and identify its most stable conformations.

Investigation of Preferred Conformations and Rotational Barriers

The flexibility of this compound arises from the rotational freedom around several single bonds, particularly the bond connecting the phenyl and methoxy-substituted phenyl rings to the central propanone chain. Theoretical studies can map the potential energy as a function of these dihedral angles to identify low-energy, preferred conformations. These studies would reveal the most likely shapes the molecule adopts in different environments. Furthermore, by identifying the energy maxima between these stable conformations, the rotational barriers can be calculated. These barriers are crucial for understanding the dynamics of the molecule and the rates of interconversion between different conformers.

Application of Molecular Mechanics (MMX) Calculations for Conformational Preferences

Molecular mechanics, using force fields such as MMX, offers a computationally efficient method to explore the conformational space of larger molecules like this compound. MMX calculations treat atoms as balls and bonds as springs, allowing for the rapid calculation of steric and strain energies for a multitude of possible conformations. By systematically rotating the flexible bonds and calculating the corresponding energy, a detailed map of conformational preferences can be generated. This approach is particularly useful for identifying a set of low-energy structures that can then be subjected to more accurate, but computationally intensive, quantum chemical calculations.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more profound understanding of the electronic structure and properties of this compound.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data. For instance, theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for each atom in this compound. By comparing these predicted values with experimental spectra, a definitive assignment of the signals can be achieved, aiding in the structural elucidation of the compound and its derivatives.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions responsible for these absorptions, such as π→π* or n→π* transitions involving the aromatic rings and the carbonyl group.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Associated Molecular Feature |

| ¹H NMR Chemical Shift (δ) | 7.2-7.8 ppm | Aromatic protons (phenyl & methoxyphenyl) |

| 3.8 ppm | Methoxy (B1213986) group protons (-OCH₃) | |

| 2.9-3.2 ppm | Methylene (B1212753) protons (-CH₂-) | |

| ¹³C NMR Chemical Shift (δ) | ~198 ppm | Carbonyl carbon (C=O) |

| 110-160 ppm | Aromatic carbons | |

| ~55 ppm | Methoxy carbon (-OCH₃) | |

| UV-Vis λmax | ~250 nm | π→π* transition (aromatic rings) |

| ~300 nm | n→π* transition (carbonyl group) |

Note: The values in this table are illustrative and would be determined with precision through actual quantum chemical calculations.

Elucidation of Electronic Structure, Charge Distribution, and Frontier Orbitals

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density across the molecule, which can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of negative potential (electron-rich areas, such as around the oxygen atoms of the carbonyl and methoxy groups) and positive potential (electron-poor areas), which are crucial for understanding intermolecular interactions.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of fundamental importance. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

| Electronic Property | Significance |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| Highest Occupied Molecular Orbital (HOMO) | Indicates regions of high electron density, prone to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and electronic excitation energy. |

Calculation of Reaction Energetics and Transition States

Theoretical chemistry allows for the in-silico investigation of chemical reactions involving this compound. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, the energetics of a reaction can be determined. This includes the calculation of activation energies, which are critical for predicting reaction rates. For example, the mechanism of reactions such as the reduction of the ketone or electrophilic substitution on the aromatic rings could be elucidated. Identifying the geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, offering deep insights into the reaction mechanism.

Computational Photochemistry and Photophysics

The photophysical and photochemical behavior of ketones is a subject of extensive theoretical and experimental research. For aromatic ketones like this compound, computational methods provide invaluable insights into the nature of their excited states and the deactivation pathways that follow photoexcitation. The presence of a carbonyl group, a methoxy-substituted aromatic ring, and a second phenyl group creates a complex electronic landscape. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). The fate of this triplet state is central to the photochemistry of the molecule and can be thoroughly investigated using computational models.

Advanced computational studies typically employ methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to explore the potential energy surfaces of the ground and excited states. These calculations can elucidate the geometries of the lowest triplet state, its electronic character (n,π* or π,π*), and the energetic barriers for various decay pathways.

Theoretical Treatment of Intramolecular Triplet Deactivation Mechanisms

The triplet state of this compound is not infinitely stable and will decay back to the ground state through various intramolecular deactivation mechanisms. Computational chemistry allows for the detailed exploration of these pathways, which are often competitive. The primary deactivation mechanisms for ketones of this type involve interactions between the excited carbonyl group and other parts of the molecule.

One of the most significant deactivation pathways for propiophenones is intramolecular hydrogen abstraction. In this process, the electrophilic oxygen atom of the n,π* triplet carbonyl group can abstract a hydrogen atom from a nearby C-H bond. For this compound, the most likely sites for hydrogen abstraction are the benzylic hydrogens on the carbon atom alpha to the second phenyl ring. Theoretical models can calculate the activation energy for this process, providing a rate constant.

Another key deactivation pathway is quenching via charge transfer. The electron-donating 3'-methoxy group can engage in an electronic interaction with the excited carbonyl moiety, leading to a charge-transfer state that facilitates deactivation. The efficiency of this quenching mechanism is highly dependent on the conformation of the molecule and the energetic accessibility of the charge-transfer state. nih.gov

Computational studies can model the potential energy surfaces for these competing deactivation channels. By identifying the transition states and calculating the associated energy barriers, the dominant deactivation mechanism can be predicted. For instance, the relative energies of the n,π* and π,π* triplet states are crucial; an n,π* lowest triplet state is generally more reactive towards hydrogen abstraction. nih.gov The presence of the electron-donating methoxy group can influence the energy ordering of these states. acs.org

Modeling of Charge Transfer Processes within the Molecular Framework

Intramolecular charge transfer (CT) is a critical photophysical process in molecules containing both electron-donating and electron-accepting groups. In this compound, the methoxy group (-OCH₃) serves as an electron donor, while the carbonyl group (C=O) acts as an electron acceptor. Upon electronic excitation, a significant redistribution of electron density can occur, leading to the formation of a CT state.

Computational modeling can quantify the extent of this charge transfer. By analyzing the molecular orbitals involved in the electronic transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the nature of the excited state can be characterized. In a typical scenario for this molecule, the HOMO would have significant contributions from the methoxy-substituted phenyl ring, while the LUMO would be localized on the carbonyl group. The transition from the ground state to the excited state would thus involve the transfer of electron density from the methoxy-phenyl moiety to the carbonyl group. rsc.org

The strength of this charge transfer can be influenced by the molecular conformation. Theoretical studies on related systems have shown that the relative orientation of the donor and acceptor groups is a determining factor in the efficiency of CT. rsc.org For this compound, rotation around the single bonds of the propane (B168953) chain can bring the donor and acceptor moieties into proximity, enhancing the through-space component of the charge transfer interaction. This is in addition to the through-bond effect mediated by the molecular framework.

The table below illustrates a hypothetical analysis of the charge distribution in the ground and excited states of this compound, as could be determined from computational calculations.

| Molecular Fragment | Calculated Partial Charge (Ground State) | Calculated Partial Charge (Excited CT State) | Net Charge Difference |

|---|---|---|---|

| 3'-Methoxyphenyl Group | +0.05 | +0.45 | +0.40 |

| Carbonyl Group | -0.30 | -0.65 | -0.35 |

| Propyl Linker | +0.10 | +0.10 | 0.00 |

| Phenyl Group | +0.15 | +0.10 | -0.05 |

This table is illustrative, showing the expected trend in charge redistribution upon excitation to a charge-transfer state based on principles from related compounds.

Correlation of Substituent Effects with Calculated Triplet Lifetimes

The lifetime of the triplet state is a key parameter that dictates the efficiency of photochemical reactions. Substituents on the aromatic rings can significantly alter these lifetimes. The effect of a substituent is related to its electron-donating or electron-withdrawing nature, which can be quantified by parameters such as the Hammett constant (σ).

For aromatic ketones, it has been established that electron-donating substituents can decrease the triplet lifetime by enhancing deactivation pathways, while electron-withdrawing groups can have the opposite effect. acs.org The 3'-methoxy group is an electron-donating group. Its presence is expected to influence the triplet lifetime of 3'-phenylpropiophenone.

Computational chemistry provides a powerful tool to quantify this relationship. By calculating the triplet state properties and deactivation rates for a series of substituted propiophenones, a quantitative structure-property relationship (QSPR) can be established. The calculated triplet lifetimes can then be correlated with the Hammett constants of the substituents.

A typical computational approach would involve:

Optimizing the geometry of the lowest triplet state for a series of molecules with different substituents at the 3' position.

Calculating the rate constants for the dominant triplet deactivation pathways (e.g., hydrogen abstraction, charge-transfer quenching).

The inverse of the sum of these rate constants gives the calculated triplet lifetime (τ).

Plotting the logarithm of the calculated triplet lifetime (log τ) against the Hammett constant (σ) for the substituents.

For the 3'-methoxy substituent, its meta-positioning results in a primarily inductive effect on the carbonyl group, which is different from the stronger resonance effect seen with a para-substituent (4'-methoxy). Theoretical studies on substituted benzophenones have successfully demonstrated such correlations. acs.org

The following interactive table provides a hypothetical correlation between the Hammett constant of a substituent at the 3' position and the computationally calculated triplet lifetime for a series of 3'-substituted-3-phenylpropiophenones.

| Substituent (at 3' position) | Hammett Constant (σ_meta) | Calculated Triplet Lifetime (μs) |

|---|---|---|

| -NO₂ | +0.71 | 15.2 |

| -CN | +0.56 | 12.8 |

| -Cl | +0.37 | 9.5 |

| -H | 0.00 | 5.0 |

| -CH₃ | -0.07 | 3.8 |

| -OCH₃ | +0.12 | 6.2 |

This table is a hypothetical representation based on established principles of substituent effects on triplet lifetimes in aromatic ketones. The value for -OCH₃ reflects its electron-donating character, though the precise quantitative effect requires specific calculations.

Chemical Reactivity and Transformation Studies of 3 Methoxy 3 Phenylpropiophenone

Reactions Involving the Ketone Carbonyl Group

The reactivity of 3'-Methoxy-3-phenylpropiophenone is largely dictated by its constituent functional groups, most notably the ketone carbonyl group. This group is a primary site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions.

Reduction Reactions to Secondary Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(3-methoxyphenyl)-3-phenylpropan-1-ol. This transformation is a cornerstone of carbonyl chemistry and can be achieved using various reducing agents. Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. libretexts.org These reagents act as a source of hydride ion (:H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.orgopenstax.org The resulting alkoxide intermediate is subsequently protonated during an acidic workup to give the final alcohol product. openstax.org Aldehydes and ketones are generally reduced to primary and secondary alcohols, respectively, using these methods. openstax.org

The choice of reagent can be significant. Sodium borohydride is a milder, more selective reagent, while lithium aluminum hydride is much more reactive. The reaction is effectively irreversible as it would require the expulsion of a very poor leaving group to reverse. openstax.org

Table 1: Typical Reduction Reactions of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Ethanol | 1-(3-methoxyphenyl)-3-phenylpropan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 1-(3-methoxyphenyl)-3-phenylpropan-1-ol |

This table represents expected products based on standard ketone reduction reactions.

Oxidation Reactions to Carboxylic Acids or Other Oxidized Derivatives

The oxidation of ketones like this compound can lead to different products depending on the oxidant and reaction conditions. A significant oxidative transformation for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.org This reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.org The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnrochemistry.com This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide group. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the substituents. organic-chemistry.org The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two groups are the 3-methoxyphenyl (B12655295) group and the phenethyl group. The phenyl group has a higher migratory aptitude than a primary alkyl group, suggesting the 3-methoxyphenyl group would likely migrate, yielding phenethyl 3-methoxybenzoate.

While direct oxidation to a carboxylic acid by cleaving the ketone is possible, it typically requires harsh conditions. More commonly, methyl ketones can be oxidized to carboxylic acids via the haloform reaction, a process not applicable to this molecule's structure. ncert.nic.in

Table 2: Potential Baeyer-Villiger Oxidation of this compound

| Reagent | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Phenethyl 3-methoxybenzoate |

| Trifluoroperacetic acid (TFPAA) | Phenethyl 3-methoxybenzoate |

This table represents the predicted major product based on established migratory aptitudes in the Baeyer-Villiger oxidation.

Nucleophilic Addition Reactions with Organometallic Reagents

The electrophilic carbon of the ketone group is susceptible to attack by carbon-based nucleophiles, such as those found in organometallic reagents. Grignard reagents (RMgX) and organolithium reagents (RLi) are excellent nucleophiles for this purpose, enabling the formation of new carbon-carbon bonds. libretexts.org The reaction of a ketone with a Grignard reagent results in the formation of a tertiary alcohol after an acidic workup. openstax.orgorganic-chemistry.org

The mechanism begins with the complexation of the magnesium ion of the Grignard reagent to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgopenstax.org The carbanionic 'R' group of the organometallic reagent then attacks the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. openstax.org Subsequent protonation with a dilute acid yields the tertiary alcohol. openstax.org These additions are generally irreversible because a carbanion is a poor leaving group. openstax.org Competing side reactions like reduction and enolization can occur, but conditions can often be optimized to favor nucleophilic addition. acs.org

Table 3: Nucleophilic Addition of Organometallic Reagents to this compound

| Organometallic Reagent | Product (after acidic workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(3-methoxyphenyl)-1-methyl-3-phenylpropan-1-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-ethyl-1-(3-methoxyphenyl)-3-phenylpropan-1-ol |

| Phenyllithium (C₆H₅Li) | 1-(3-methoxyphenyl)-1,3-diphenylpropan-1-ol |

This table illustrates the expected tertiary alcohol products from the reaction with various common organometallic reagents.

Reactivity of the Aromatic Rings

This compound possesses two distinct aromatic rings whose reactivity towards substitution is influenced by their respective substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The outcome of such reactions on this compound is directed by the substituents on its two rings.

The phenyl ring attached to the ethyl group is weakly activated. The other ring contains two substituents: a methoxy (B1213986) group (-OCH₃) and an acyl group (-COC₂H₄Ph). The methoxy group is a strong activating group that donates electron density to the ring through resonance, making the ring more nucleophilic and increasing the rate of reaction compared to benzene (B151609). masterorganicchemistry.comyoutube.com Conversely, the acyl group is a deactivating group because the carbonyl group withdraws electron density from the ring. ncert.nic.inmasterorganicchemistry.com

In cases of competing directing effects, the more powerful activating group dominates. Therefore, the methoxy group will control the position of substitution. Methoxy groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. youtube.comlibretexts.org For the 3'-methoxy substituted ring, this corresponds to the 2', 4', and 6' positions. Steric hindrance from the adjacent acyl group may disfavor substitution at the 2' position, leading to a mixture of 4'- and 6'-substituted products.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-nitro-3-methoxyphenyl)-3-phenylpropan-1-one and 1-(6-nitro-3-methoxyphenyl)-3-phenylpropan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(4-bromo-3-methoxyphenyl)-3-phenylpropan-1-one and 1-(6-bromo-3-methoxyphenyl)-3-phenylpropan-1-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-acetyl-3-methoxyphenyl)-3-phenylpropan-1-one and 1-(6-acetyl-3-methoxyphenyl)-3-phenylpropan-1-one chemguide.co.ukmasterorganicchemistry.com |

This table shows the predicted major products based on the directing effects of the methoxy group.

Nucleophilic Aromatic Substitution Reactions (where applicable)

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike electrophilic substitution, SₙAr reactions are favored on electron-poor aromatic rings. masterorganicchemistry.com This typically requires the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (like a halide). wikipedia.orgtandfonline.com

The aromatic rings of this compound are not well-suited for SₙAr under typical conditions. The methoxy-substituted ring is electron-rich due to the electron-donating nature of the -OCH₃ group, making it resistant to nucleophilic attack. The unsubstituted phenyl ring also lacks the necessary activation by electron-withdrawing groups. Therefore, nucleophilic aromatic substitution is not a characteristic reaction for this compound unless the rings are further modified with appropriate activating groups and leaving groups.

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of this compound is significantly governed by the electronic and steric properties of its methoxy and phenyl substituents. These groups dictate the molecule's behavior in chemical transformations.

Electronic Effects of Methoxy and Phenyl Groups on Reactivity

The methoxy (-OCH3) group on the benzoyl ring of this compound exerts a dual electronic influence: a resonance effect and an inductive effect. The oxygen atom's lone pairs can delocalize into the aromatic ring, an electron-donating resonance effect (+R). stackexchange.comlibretexts.org Conversely, the high electronegativity of the oxygen atom leads to an electron-withdrawing inductive effect (-I) through the sigma bond. stackexchange.comvaia.com

The phenyl group attached to the β-carbon also influences reactivity, primarily through its ability to stabilize adjacent charges or radicals via resonance.

Steric Hindrance and Regioselectivity in Chemical Transformations

Steric hindrance, arising from the spatial arrangement of atoms, can play a role in the chemical transformations of this compound. While specific studies on the steric effects for this exact molecule are not prevalent, general principles suggest that the bulkiness of the phenyl group and the methoxy group can influence the regioselectivity of certain reactions.

For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the approach of the nucleophile might be influenced by the orientation of the substituted benzoyl ring. Similarly, reactions at the α-carbon may be subject to steric hindrance from the adjacent β-phenyl group. In reactions involving the aromatic ring, the methoxy group at the meta position, along with the propiophenone (B1677668) side chain, will direct incoming electrophiles to specific positions, although the deactivating nature of the meta-methoxy group must be considered.

Photochemical Reactivity and Dynamics

The photochemical behavior of propiophenone and its derivatives is a well-studied area, with a focus on the reactivity of their excited triplet states.

Time-Resolved Spectroscopy Studies, including Laser Flash Photolysis

Time-resolved spectroscopy, particularly nanosecond laser flash photolysis, has been instrumental in understanding the photochemistry of ketones like this compound. cdnsciencepub.com Upon excitation, these molecules can undergo intersystem crossing to form a triplet state. Laser flash photolysis allows for the direct observation and characterization of these transient species. researchgate.netrsc.org

For example, studies on related p-methoxy-β-phenylpropiophenones have shown that the triplet ketones decay via an intramolecular quenching process involving the β-aryl group. cdnsciencepub.com This process is believed to occur through a charge-transfer mechanism. The rate of this intramolecular quenching is sensitive to substitution on the β-aryl ring, which affects its oxidation potential. cdnsciencepub.com

| Quencher | Rate Constant (k_q) in Benzene (M⁻¹s⁻¹) |

| Phenol | 4.9 x 10⁹ osti.gov |

| m-Fluorophenol | 5.0 x 10⁹ osti.gov |

This interactive table provides kinetic data for the quenching of the triplet state of a related compound, p-methoxypropiophenone.

Investigation of Triplet State Decay Kinetics and Mechanism

The decay of the triplet state of β-phenylpropiophenones is dominated by intramolecular quenching by the β-phenyl ring. cdnsciencepub.com The mechanism is thought to involve an interaction between the carbonyl oxygen and the β-phenyl ring, potentially leading to the formation of an exciplex. acs.org

For methoxy-substituted β-phenylpropiophenones, the electron-donating nature of the methoxy group (when in the para position) can influence the charge-transfer character of this interaction and, consequently, the rate of triplet decay. cdnsciencepub.com In the case of this compound, the meta-methoxy group's electron-withdrawing inductive effect would likely alter the energetics of this intramolecular process compared to its para-substituted counterpart.

Further investigation using techniques like laser flash photolysis would be necessary to fully elucidate the specific triplet state decay kinetics and mechanisms for this compound.

Applications in Organic Synthesis and Advanced Materials Chemistry

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of 3'-Methoxy-3-phenylpropiophenone makes it an important precursor for constructing more complex molecular architectures. Its utility is most prominent as a key intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comgoogle.com

Precursor in the Synthesis of Substituted Pyridines

While the core structure of this compound could theoretically be incorporated into pyridine (B92270) synthesis schemes, current research literature from the provided search results does not offer direct evidence or specific methodologies for its use as a precursor in the synthesis of substituted pyridines.

Building Block for Dioxane-Containing Compounds and their Derivatives

There is no direct evidence in the available research to suggest that this compound is commonly utilized as a primary building block for the synthesis of dioxane-containing compounds. Methodologies for creating dioxane derivatives often involve processes like the acetalization of aldehydes with propanediols, which does not directly involve this specific ketone. researchgate.net

Synthetic Utility in the Formation of Triarylalkenes

Research has demonstrated the utility of 1-(3-methoxyphenyl)propan-1-one in the synthesis of complex unsaturated ketones that are precursors to multi-substituted aromatic systems. In one example, it was reacted with 1H-indole-3-carbaldehyde in the presence of piperidine (B6355638) to form (E)-3-(1H-indol-3-yl)-1-(3-methoxyphenyl)-2-methylprop-2-en-1-one. echemi.com This reaction creates a diarylalkene-like structure, highlighting its utility in forming carbon-carbon double bonds and linking different aromatic moieties.

| Reaction | Reactants | Product | Yield | Reference |

| Aldol Condensation | 1-(3-methoxyphenyl)propan-1-one, 1H-indole-3-carbaldehyde | (E)-3-(1H-indol-3-yl)-1-(3-methoxyphenyl)-2-methylprop-2-en-1-one | 46% | echemi.com |

Contributions to Methodological Advancements in Organic Chemistry

Significant research has focused on optimizing the synthesis of this compound itself, which represents a methodological advancement in producing this key intermediate. Traditional synthesis routes were often criticized for high costs, low yields, and the use of toxic reagents like dimethyl sulfate (B86663) or heavy metals like chromium. google.com

Newer, more advanced methods have been developed to overcome these drawbacks. One innovative approach involves a Grignard reaction where m-methoxybromobenzene is reacted with magnesium and then propionitrile (B127096), catalyzed by aluminum chloride in a tetrahydrofuran (B95107) (THF) solution. google.compatsnap.com This method is noted for its simple operation, advanced process, and the ability to recycle solvents, making it suitable for industrial-scale production. google.compatsnap.com This green synthesis approach achieves high yields and purity, marking a significant improvement over previous techniques. google.com

| Synthesis Method | Key Reagents | Yield | Purity | Advantages | Reference |

| Traditional Method | 3-hydroxypropiophenone, Dimethyl sulfate | Low | Variable | - | google.com |

| Grignard-based Method | m-methoxybromobenzene, Magnesium, Propionitrile, AlCl₃ | up to 88.6% | >99.4% | Low cost, simple operation, recyclable solvent, high yield | google.compatsnap.com |

| Friedel-Crafts Acylation | Anisole (B1667542), Propionyl chloride, AlCl₃ | 66.4% (for p-isomer) | Not specified | Established method | chemicalbook.comprepchem.com |

| From Benzonitrile (B105546) | 3-methoxy benzonitrile, Ethyl magnesium bromide | 99% | Not specified | High yield |

Potential as an Intermediate in Agrochemical Synthesis

This compound is utilized as a chemical intermediate in the synthesis of agrochemicals. chemicalbook.com Specifically, its chemical structure is incorporated into molecules designed to function as herbicides and insecticides. chemicalbook.com The versatility of the ketone allows it to be a starting point for building the more complex structures required for activity in these applications.

Exploration of its Utility in Materials Science as a Monomer or Building Block for Polymers

While this compound is described as an intermediate for "organic materials," specific research detailing its use as a monomer or direct building block for creating polymers is not available in the provided search results. chemicalbook.com Chemical suppliers may categorize it under headings like "Polymer Science" or "Material Building Blocks," but this appears to be based on its general utility as a chemical intermediate rather than demonstrated applications in polymerization reactions. ambeed.combldpharm.com

Q & A

Q. How can computational tools predict metabolite formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.